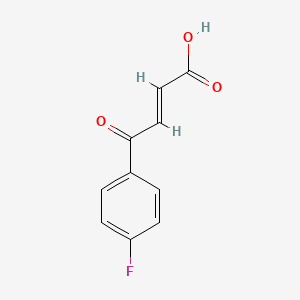

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

The compound (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a fluorinated aromatic compound that is part of a broader class of organic compounds known as aroylacrylic acids. These compounds are characterized by the presence of a phenyl group attached to an oxobut-2-enoic acid moiety. The specific structure of this compound includes a fluorine atom on the phenyl ring, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid involves the use of various physico-chemical methods, including elemental analysis and spectroscopic techniques such as FT-IR and NMR . Similarly, other derivatives, such as 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, have been used as starting materials for the preparation of novel heterocyclic compounds, indicating the versatility of these aroylacrylic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds closely related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid has been investigated using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a compound with a methoxy group on the phenyl ring was stabilized by intramolecular hydrogen bonding and intermolecular interactions, which are crucial for understanding the behavior of these molecules in various environments .

Chemical Reactions Analysis

The reactivity of aroylacrylic acids allows for the formation of various heterocyclic compounds through reactions such as Michael addition. For instance, 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been used to synthesize a series of aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents such as fluorine or methoxy groups can affect properties like solubility, melting point, and reactivity. For example, the introduction of a methoxy group can lead to additional stabilization of the compound's crystal structure, as evidenced by a higher lattice energy compared to the parent compound . The fluorine atom in (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is likely to have a similar impact on its properties, although specific data for this compound is not provided in the papers.

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

One of the key applications of compounds related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is in the synthesis of intermediate products for various industrial and pharmaceutical uses. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of fluorinated compounds in drug synthesis. This particular compound's synthesis has been improved to address cost and safety concerns, highlighting the continuous effort to optimize the production of fluorinated pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensors

Fluorinated compounds, including those related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, have found significant application in the development of chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity. The use of 4-Methyl-2,6-diformylphenol (DFP) based compounds, for instance, in detecting metal ions and anions underscores the critical role fluorinated compounds play in environmental monitoring, diagnostics, and research (Roy, 2021).

Environmental Impacts and Degradation

The environmental persistence and degradation of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances, are of significant concern. Studies on the microbial degradation of these chemicals highlight the challenges and potential pathways for mitigating their environmental impact. Such research is vital for understanding how these compounds break down in natural settings and the development of strategies to manage their presence in the environment (Liu & Mejia Avendaño, 2013).

Therapeutic Effects and Biochemical Applications

The study of the therapeutic effects of related compounds, such as 4-phenylbutyric acid, showcases the potential of fluorinated compounds in treating various diseases. Their role as chemical chaperones in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress has implications for treating diseases related to protein misfolding and cellular stress (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Antioxidant Activity

The exploration of antioxidant activities in compounds, such as p-Coumaric acid and its conjugates, reveals the diverse applications of fluorinated compounds in nutrition, health, and disease prevention. These studies contribute to our understanding of how these compounds can mitigate oxidative stress and support human health (Pei, Ou, Huang, & Ou, 2016).

Propriétés

IUPAC Name |

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWGWOQRTZZAS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253946 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35504-85-9 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35504-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)